molecular formula C24H31N3O8S B14772199 N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester

Cat. No.: B14772199
M. Wt: 521.6 g/mol
InChI Key: XZGBBZOXFMHCCM-UHFFFAOYSA-N
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Description

N-Boc-N6-Tosyl-L-Lysine 4-Nitrophenyl Ester is a protected lysine derivative featuring a tert-butoxycarbonyl (Boc) group at the Nα position, a tosyl (p-toluenesulfonyl) group at the Nε position, and a 4-nitrophenyl ester moiety. This compound is widely used in peptide synthesis and medicinal chemistry as an activated ester for selective coupling reactions. For instance, N2,N6-Di-Boc-L-Lysine 4-Nitrophenyl Ester (CAS 2592-19-0) shares structural similarities, with a molecular formula of C22H33N3O8 (MW: 467.51), low gastrointestinal (GI) absorption, and inhibition of CYP2C19, CYP2C9, and CYP3A4 enzymes .

Properties

IUPAC Name

(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBBZOXFMHCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-LYS(TOS)-ONP typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. This is followed by the tosylation of the lysine side chain and the formation of the p-nitrophenyl ester. The process can be summarized as follows:

Industrial Production Methods

Industrial production of BOC-LYS(TOS)-ONP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

BOC-LYS(TOS)-ONP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of BOC-LYS(TOS)-ONP involves the formation of peptide bonds through nucleophilic substitution. The p-nitrophenyl ester group is a good leaving group, facilitating the reaction with nucleophiles such as amines. The BOC group protects the amino group of lysine during the synthesis and is removed under acidic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Boc-Protected 4-Nitrophenyl Esters

  • Boc-L-Phenylalanine 4-Nitrophenyl Ester (CAS 7535-56-0):

    • Molecular Formula : C20H22N2O6; MW : 386.3.
    • Physical Properties : White crystalline powder; melting point: 127–128°C; high thermal stability (boiling point: 558.4°C) .
    • Applications : Used in solid-phase peptide synthesis due to its reactivity in amine coupling.
  • N-Boc-4-Nitro-L-Phenylalanine Methyl Ester (CAS 65615-89-6):

    • Molecular Formula : C15H20N2O6; MW : 324.33.
    • Reactivity : The methyl ester group offers alternative cleavage pathways compared to 4-nitrophenyl esters, impacting synthetic utility .

Other 4-Nitrophenyl Esters

  • 4-Nitrophenyl Laurate: Pharmacokinetics: High oral bioavailability and moderate skin penetration .
  • Hexadecanoic Acid 4-Nitrophenyl Ester: Molecular Formula: C22H35O4N; MW: 393.5 (estimated). Activity: Lower docking score (-7.5 kcal/mol) against 2ITO compared to 4-nitrophenyl laurate, suggesting reduced binding affinity .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Drug-Likeliness Metrics (Lipinski’s Rule of Five)

Compound Lipinski Score Bioavailability Score
N2,N6-Di-Boc-L-Lysine 4-NP Ester 1.0 0.55
4-Nitrophenyl Laurate 1.0 0.75 (inferred)
Hexadecanoic Acid 4-NP Ester 1.0 0.60 (inferred)

Sources: .

Biological Activity

N-Boc-N6-tosyl-L-lysine 4-nitrophenyl ester, also referred to as BOC-LYS(TOS)-ONP, is a derivative of L-lysine that has garnered attention for its significant biological activity, particularly in peptide synthesis and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N3O8S, with a molecular weight of 521.58 g/mol. The compound features:

  • BOC (tert-butoxycarbonyl) protecting group on the amino group.
  • Tosyl (4-toluenesulfonyl) group on the side chain.
  • p-Nitrophenyl ester moiety, which enhances its reactivity in biochemical applications.

This structural configuration allows for the formation of stable peptide bonds while minimizing unwanted side reactions, making it an essential tool in peptide synthesis.

Peptide Synthesis

This compound is primarily utilized in the synthesis of lipopeptides, which exhibit antibacterial properties. Its ability to facilitate the formation of peptide bonds is crucial for creating biologically active peptides that can modulate various biological functions. The compound's structure enables specific interactions with biological targets, aiding studies on protein-protein interactions and enzyme mechanisms.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor for various enzymes. For instance, studies have shown that derivatives of this compound can inhibit proteases such as streptococcal proteinase. These interactions are vital for understanding enzyme kinetics and developing potential therapeutic agents .

Case Studies and Research Findings

  • Antibacterial Activity : In a study focusing on lipopeptides synthesized using this compound, researchers found that these compounds exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to their ability to disrupt bacterial membrane integrity.
  • Enzyme Inhibition : A comparative analysis highlighted that derivatives of N-Boc-N6-tosyl-L-lysine showed varying degrees of inhibition against streptococcal proteinase. The inhibition constants (KI) were determined, providing insights into the potency of these compounds as enzyme inhibitors .
  • Peptide Bond Formation : Another study demonstrated the efficiency of this compound in forming peptide bonds under mild conditions, emphasizing its utility in synthesizing complex peptides without significant side reactions .

Comparative Analysis with Similar Compounds

Compound NameKey Features
N-Boc-LysineLacks tosyl and nitrophenyl groups; simpler structure used in basic synthesis.
N6-Tosyl-LysineContains only the tosyl group without BOC protection; less stable for synthesis.
N-Boc-N6-Di-tosyl-LysineHas two tosyl groups; increases steric hindrance but may enhance reactivity.
N-alpha-t-butoxycarbonyl-N-epsilon-LysineSimilar BOC protection but lacks tosyl and nitrophenyl functionalities; used differently in synthesis.

This compound stands out due to its combination of protective groups that allow versatile use in peptide synthesis while providing stability against unwanted reactions.

Q & A

Q. How can computational methods predict the reactivity of derivatives of this compound?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to assess interactions with target enzymes (e.g., proteases). Use QSAR models to correlate electronic parameters (Hammett σ) of substituents with reaction rates. For stability, MD simulations (GROMACS) evaluate hydrolysis susceptibility in aqueous environments .

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